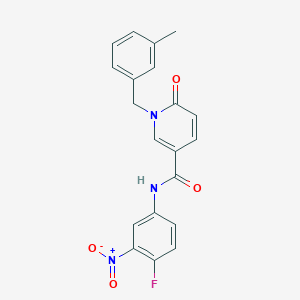

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-3-2-4-14(9-13)11-23-12-15(5-8-19(23)25)20(26)22-16-6-7-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEPJVGCLCILTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C20H16FN3O4 and a molecular weight of 381.363 g/mol, this compound exhibits structural features that may contribute to various pharmacological effects.

The compound's structure includes a dihydropyridine core, which is known for its role in the modulation of calcium channels and as a precursor to several biologically active molecules. The presence of the 4-fluoro-3-nitrophenyl group may enhance its lipophilicity and biological activity due to the electron-withdrawing nature of fluorine and nitro groups.

Biological Activity Overview

Research indicates that compounds with similar structures to N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine derivatives often exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation by modulating kinase activity and inducing apoptosis.

- Neuroprotective Effects : Certain analogs have been investigated for their ability to penetrate the blood-brain barrier and enhance cognitive functions through phosphodiesterase inhibition.

- Antimicrobial Properties : Compounds with similar scaffolds have demonstrated efficacy against various bacterial strains.

Anticancer Activity

A study focused on the synthesis and evaluation of dihydropyridine derivatives, including those structurally related to N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine, found that these compounds could inhibit cell growth in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Research published in PubMed highlighted a phosphodiesterase 2A inhibitor that shares structural similarities with our compound. This inhibitor was shown to elevate cGMP levels in mouse brains, resulting in improved cognitive performance in behavioral tests. This suggests that N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine could have similar neuroprotective effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.